molecular formula C16H21NO2 B7571365 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone

カタログ番号: B7571365
分子量: 259.34 g/mol
InChIキー: ZOYSSPOOXDABFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone, also known as DMCM, is a compound that belongs to the class of benzodiazepines. DMCM has been widely studied for its potential therapeutic applications, particularly for its anxiolytic and sedative effects.

作用機序

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, this compound increases the inhibitory tone in the brain, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to decrease anxiety and increase sedation in animal models. This compound has also been shown to decrease seizure activity in animal models of epilepsy. Additionally, this compound has been shown to decrease the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects.

実験室実験の利点と制限

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in animal models. This compound is also relatively easy to synthesize and is readily available. However, this compound has several limitations. It has a short half-life and is rapidly metabolized in the body, which may limit its therapeutic potential. Additionally, this compound has been shown to produce tolerance and dependence in animal models, which may limit its usefulness as a long-term therapy.

将来の方向性

There are several areas of future research for 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone. One area of interest is the development of more potent and selective GABA-A receptor modulators. Another area of interest is the potential use of this compound in the treatment of anxiety disorders and other psychiatric conditions. Additionally, there is interest in exploring the potential use of this compound in combination with other drugs, such as antidepressants and antipsychotics, to enhance their therapeutic effects. Finally, there is a need for further research to better understand the long-term effects of this compound use and its potential for tolerance and dependence.
Conclusion:
This compound is a compound that has been extensively studied for its potential therapeutic applications. It acts as a positive allosteric modulator of the GABA-A receptor, leading to its anxiolytic and sedative effects. This compound has several advantages for use in lab experiments, but also has limitations that may limit its therapeutic potential. There are several areas of future research for this compound, including the development of more potent and selective GABA-A receptor modulators and the exploration of its potential use in combination with other drugs.

合成法

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2-methylpiperidine with 3-acetyl-4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The resulting product is then reduced using sodium borohydride to yield this compound.

科学的研究の応用

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. This compound has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and post-traumatic stress disorder.

特性

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12-6-4-5-9-17(12)16(18)14-10-13-7-2-3-8-15(13)19-11-14/h2-3,7-8,12,14H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYSSPOOXDABFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。